Symmetric dihalopyridazines produce statistical substitution mixtures, demanding costly chromatography. 4,5-Dichloro-3(2H)-pyridazinone (CAS 932-22-9) eliminates this with an asymmetric lactam core that directs first SNAr to the 5-position with >90% selectivity. Sequential functionalization at C4 then proceeds with high fidelity, boosting yields and atom economy. This scaffold streamlines construction of kinase inhibitors, PDE-targeted libraries, and agrochemical leads. Available from SMolecule with consistent 98% purity, anhydrous packaging, and rapid global delivery-ideal for high-throughput parallel synthesis.
4,5-Dichloro-3(2H)-pyridazinone (CAS 932-22-9) is a highly versatile, asymmetric dihalogenated nitrogen heterocycle utilized extensively as a core building block in pharmaceutical and agrochemical manufacturing. Characterized by its lactam motif (C=O and N-H) and two adjacent chlorine atoms at the 4- and 5-positions, this compound offers a distinct electronic profile that breaks the symmetry typically found in standard diazine precursors. For industrial buyers, its primary value lies in its predictable regioselectivity during nucleophilic aromatic substitution (SNAr), allowing for sequential, highly controlled functionalization. It serves as the foundational precursor for numerous biologically active molecules, including agricultural herbicides, antimicrobial agents, and targeted therapeutics, offering improved processability and atom economy compared to unfunctionalized or symmetrically halogenated alternatives [1].
Substituting 4,5-dichloro-3(2H)-pyridazinone with symmetric analogs like 3,6-dichloropyridazine or mono-halogenated variants like 4-chloro-3(2H)-pyridazinone fundamentally disrupts downstream synthesis pathways. 3,6-Dichloropyridazine lacks the electron-withdrawing carbonyl group at the 3-position, which is critical for directing nucleophiles preferentially to a single position during the first substitution step. Attempting sequential functionalization on symmetric diazines often results in statistical mixtures of mono- and di-substituted products, requiring costly chromatographic separations and reducing overall yield [1]. Conversely, mono-halogenated pyridazinones provide only a single vector for functionalization, completely eliminating the ability to perform subsequent cross-coupling or secondary SNAr reactions on the adjacent carbon. For procurement teams, downgrading to these alternatives means sacrificing the dual-handle versatility that makes the 4,5-dichloro scaffold essential for complex library generation.
The electronic influence of the 3-carbonyl group in 4,5-dichloro-3(2H)-pyridazinone creates a distinct reactivity gradient between the C4 and C5 positions. In reactions with nucleophiles such as amines, alkoxides, or azides, substitution occurs preferentially at the 5-position. Literature demonstrates that under mild basic conditions, mono-substitution at the 5-position can be achieved with >90% regioselectivity[1]. In contrast, attempting controlled mono-substitution on symmetric 3,6-dichloropyridazine often yields complex mixtures of unreacted starting material, mono-substituted, and di-substituted products, typically capping isolated mono-product yields at 50-60%.
| Evidence Dimension | Regioselective mono-substitution yield |
| Target Compound Data | >90% yield for 5-substituted product |
| Comparator Or Baseline | ~50-60% isolated yield for mono-substitution (3,6-dichloropyridazine) |
| Quantified Difference | ~30-40% higher isolated yield of the desired mono-functionalized intermediate |
| Conditions | Mild basic conditions (e.g., NaH or K2CO3) with primary nucleophiles at room temperature |
High regioselectivity eliminates the need for complex separation steps, directly reducing solvent waste and labor costs in industrial scale-up.
The presence of the 2H-lactam nitrogen in 4,5-dichloro-3(2H)-pyridazinone provides an orthogonal site for derivatization that is largely independent of the C4/C5 chlorines. Alkylation at the N2 position using standard alkyl halides and a base proceeds smoothly, frequently achieving yields exceeding 85% [1]. When utilizing 3,6-dichloropyridazine, which lacks the lactam proton, nitrogen functionalization requires the formation of N-oxides or quaternary salts, which are often unstable and proceed with poor regiocontrol (yielding mixtures of N1 and N2 alkylation).
| Evidence Dimension | Selective N-alkylation yield |
| Target Compound Data | >85% yield for N2-alkylated products |
| Comparator Or Baseline | Poor selectivity and low yield for stable N-alkylation (3,6-dichloropyridazine) |
| Quantified Difference | Enables stable, high-yield N-derivatization not possible with standard diazines |
| Conditions | Alkyl halide, K2CO3, DMF, 50-60°C |
Allows medicinal chemists to easily tune the lipophilicity and pharmacokinetic properties of the scaffold without interfering with the halogen functional handles.
A critical procurement advantage of 4,5-dichloro-3(2H)-pyridazinone is its ability to undergo sequential, orthogonal functionalizations. After the initial SNAr at the 5-position, the remaining chlorine at the 4-position remains active for subsequent transformations, such as Suzuki-Miyaura cross-coupling or a second SNAr with a harsher nucleophile [1]. This dual-handle capability allows for the generation of highly complex, tri-substituted pyridazinones (N2, C4, C5) from a single starting material. Mono-chlorinated analogs, such as 4-chloro-3(2H)-pyridazinone, inherently lack this second handle, requiring completely different, often longer, synthetic routes to achieve the same level of molecular complexity.
| Evidence Dimension | Number of available orthogonal functionalization sites |
| Target Compound Data | 3 distinct sites (N2, C4, C5) |
| Comparator Or Baseline | 2 distinct sites (N2, C4) for 4-chloro-3(2H)-pyridazinone |
| Quantified Difference | Provides an additional, chemically distinct vector for diversification |
| Conditions | Sequential SNAr followed by Pd-catalyzed cross-coupling or secondary SNAr |
Procurement of this specific di-halogenated scaffold drastically shortens synthetic routes for complex active pharmaceutical ingredients (APIs) by providing built-in, sequential reaction sites.
The 4,5-dichloro-3(2H)-pyridazinone core is a privileged scaffold in agrochemistry. Its ability to be selectively functionalized at the 5-position with various amines or ethers, followed by N-alkylation, makes it a highly efficient starting material for synthesizing novel photosystem II inhibitors and broad-spectrum fungicides [1].
Due to the hydrogen-bonding capability of the lactam motif and the precise spatial arrangement of substituents allowed by the C4/C5 positions, this compound is heavily procured for developing libraries targeting cyclooxygenase (COX) enzymes, phosphodiesterases (PDEs), and novel antimicrobial targets [1].
In advanced synthetic workflows, this compound is utilized in one-pot sequential reactions (e.g., regioselective azide substitution followed by Cu-catalyzed click chemistry and subsequent nucleophilic attack at the neighboring carbon), maximizing atom economy and minimizing purification steps in library generation [2].
Irritant